molecular formula C19H19N3O2 B7701879 N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7701879
M. Wt: 321.4 g/mol
InChI Key: LYAYDOAWJARQRJ-UHFFFAOYSA-N
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Description

N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as PBOX-15 and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the activation of the mitochondrial apoptotic pathway in cancer cells. PBOX-15 induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. In neuroscience, PBOX-15 has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, PBOX-15 induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In neuroscience, PBOX-15 has anxiolytic and antidepressant effects, reduces stress-induced behaviors, and modulates the levels of neurotransmitters. In imaging, PBOX-15 is a fluorescent probe that can selectively bind to amyloid-beta plaques in Alzheimer's disease, allowing for their detection.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its selectivity for cancer cells, making it a potential candidate for cancer therapy. Another advantage is its anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of mood disorders. One limitation is the lack of clinical trials to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One direction is the development of PBOX-15 derivatives with improved selectivity and efficacy. Another direction is the investigation of its potential application in other fields such as infectious diseases and inflammation. Additionally, the development of imaging techniques using PBOX-15 derivatives for the detection of other diseases is an area of future research.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields such as cancer research, neuroscience, and imaging. Its selective induction of apoptosis in cancer cells, anxiolytic and antidepressant effects, and fluorescent properties make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been achieved using different methods. One of the methods involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-benzyl-4-bromobutanamide in the presence of a base such as potassium carbonate. The resulting product is then purified to obtain this compound.

Scientific Research Applications

N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential application in various fields such as cancer research, neuroscience, and imaging. In cancer research, PBOX-15 has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity makes it a potential candidate for cancer therapy. In neuroscience, PBOX-15 has been shown to have anxiolytic and antidepressant effects in animal models. In imaging, PBOX-15 has been used as a fluorescent probe for the detection of amyloid-beta plaques in Alzheimer's disease.

properties

IUPAC Name

N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-17(20-14-15-8-3-1-4-9-15)12-7-13-18-21-19(22-24-18)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAYDOAWJARQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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